molecular formula C7H12O2 B14145353 2,2,5-trimethyldihydro-3(2H)-furanone CAS No. 34003-73-1

2,2,5-trimethyldihydro-3(2H)-furanone

Cat. No.: B14145353
CAS No.: 34003-73-1
M. Wt: 128.17 g/mol
InChI Key: BPDGLMUKLUDHKL-UHFFFAOYSA-N
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Description

2,2,5-Trimethyldihydro-3(2H)-furanone is a chemical compound known for its unique structural properties and potential applications in various fields. This compound is a furanone derivative, characterized by a furan ring with three methyl groups attached at positions 2 and 5. Its molecular formula is C7H12O2, and it is often used in the synthesis of other complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2,5-trimethyldihydro-3(2H)-furanone typically involves the cyclization of suitable precursors under specific conditions. One common method includes the acid-catalyzed cyclization of 4-hydroxy-2-pentanone derivatives. The reaction is usually carried out in the presence of a strong acid like sulfuric acid or hydrochloric acid, which facilitates the formation of the furanone ring.

Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient catalytic processes. These methods often utilize metal catalysts to enhance the reaction rate and yield. For example, palladium-catalyzed cyclization reactions have been explored for the large-scale synthesis of this compound .

Chemical Reactions Analysis

Types of Reactions: 2,2,5-Trimethyldihydro-3(2H)-furanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: It can participate in substitution reactions where one of its hydrogen atoms is replaced by another functional group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Halogenating agents such as bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.

Major Products Formed:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Halogenated derivatives.

Scientific Research Applications

2,2,5-Trimethyldihydro-3(2H)-furanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2,2,5-trimethyldihydro-3(2H)-furanone exerts its effects depends on its specific application. In chemical reactions, its reactivity is influenced by the electron-donating effects of the methyl groups and the electron-withdrawing effects of the furanone ring. These electronic effects can stabilize or destabilize reaction intermediates, thereby influencing the reaction pathways.

Comparison with Similar Compounds

    2,5-Dimethylfuran: Another furan derivative with two methyl groups at positions 2 and 5.

    2-Methylfuran: A simpler furan derivative with a single methyl group at position 2.

    3-Methylfuran: A furan derivative with a methyl group at position 3.

Uniqueness: 2,2,5-Trimethyldihydro-3(2H)-furanone is unique due to the presence of three methyl groups, which significantly influence its chemical reactivity and physical properties. This makes it a valuable compound in various synthetic and industrial applications.

Properties

CAS No.

34003-73-1

Molecular Formula

C7H12O2

Molecular Weight

128.17 g/mol

IUPAC Name

2,2,5-trimethyloxolan-3-one

InChI

InChI=1S/C7H12O2/c1-5-4-6(8)7(2,3)9-5/h5H,4H2,1-3H3

InChI Key

BPDGLMUKLUDHKL-UHFFFAOYSA-N

Canonical SMILES

CC1CC(=O)C(O1)(C)C

Origin of Product

United States

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